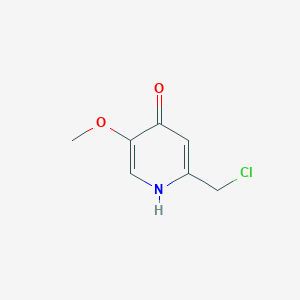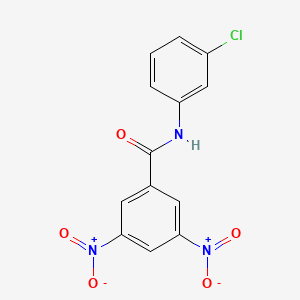
N-(3-chlorophenyl)-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-chlorophenyl)-3,5-dinitrobenzamide” is a compound that contains a benzamide group, which is a carboxamide derived from benzoic acid, attached to a 3-chlorophenyl group. It also contains two nitro groups attached to the benzene ring .
Synthesis Analysis
While the specific synthesis for “N-(3-chlorophenyl)-3,5-dinitrobenzamide” is not available, benzamides can generally be synthesized through the reaction of benzoic acid with an amine. The presence of the nitro groups and the chlorophenyl group suggests that these groups were likely added in subsequent steps .Molecular Structure Analysis
The molecular structure of “N-(3-chlorophenyl)-3,5-dinitrobenzamide” would likely show the benzamide core structure, with the nitro groups and the chlorophenyl group attached to the benzene ring .Chemical Reactions Analysis
Benzamides, in general, can undergo a variety of reactions. They can react with Grignard reagents to form ketones, and they can also undergo hydrolysis to form carboxylic acids and amines .科学的研究の応用
Antimicrobial Agents
The nitro group in N-(3-chlorophenyl)-3,5-dinitrobenzamide can contribute to its antimicrobial properties. Researchers may explore its potential as an antibacterial or antifungal agent. By understanding its mechanism of action and optimizing its structure, scientists could develop novel drugs to combat infectious diseases .
Cancer Therapy
Chlorine substitution has been known to enhance the biological activity of natural products. In the context of cancer research, N-(3-chlorophenyl)-3,5-dinitrobenzamide could be investigated as a potential chemotherapeutic agent. Its unique combination of functional groups may influence tumor cell growth, apoptosis, or angiogenesis .
Biofilm Inhibition
Biofilms—aggregates of microorganisms—pose challenges in medicine and industry. The triazole linkage in N-(3-chlorophenyl)-3,5-dinitrobenzamide could inspire novel strategies for biofilm inhibition. Researchers might explore its interactions with bacterial biofilms and evaluate its efficacy in preventing biofilm formation .
Neuropharmacology
Given the compound’s structural resemblance to phenylethylamine (PEA), it could be relevant in neuropharmacological studies. PEA plays a role in mood regulation, neurotransmitter synthesis, and neuromodulation. Investigating N-(3-chlorophenyl)-3,5-dinitrobenzamide’s effects on neural pathways may reveal insights into mood disorders or cognitive function .
Click Chemistry Applications
The triazole linkage has gained attention in drug design due to its versatility. Researchers could explore N-(3-chlorophenyl)-3,5-dinitrobenzamide as a building block for click chemistry-inspired syntheses. By connecting it to other functional molecules, scientists might create hybrid compounds with specific biological targets .
Chemical Biology Probes
Researchers often use small molecules as chemical probes to investigate biological processes. N-(3-chlorophenyl)-3,5-dinitrobenzamide could serve as a probe for studying cellular pathways, protein interactions, or enzyme activities. Its unique structure may provide valuable insights into cellular function .
作用機序
Target of Action
N-(3-chlorophenyl)-3,5-dinitrobenzamide, like many indole derivatives, is known to bind with high affinity to multiple receptors
Mode of Action
It is known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
One study suggests that the compound may be involved in the hif-1 signaling pathway . This pathway is known to influence a variety of cellular processes, including cell survival, angiogenesis, and glucose metabolism. The downstream effects of this pathway could potentially be influenced by the compound.
Pharmacokinetics
It is known that the compound is a small molecule , which suggests it could potentially be well-absorbed and distributed throughout the body
Result of Action
Given its potential involvement in the hif-1 signaling pathway , it could potentially influence a variety of cellular processes, including cell survival, angiogenesis, and glucose metabolism.
Action Environment
It is known that the compound can be biodegraded by certain bacterial strains , suggesting that its action and stability could potentially be influenced by the presence of these bacteria in the environment.
特性
IUPAC Name |
N-(3-chlorophenyl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O5/c14-9-2-1-3-10(6-9)15-13(18)8-4-11(16(19)20)7-12(5-8)17(21)22/h1-7H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDHQVWNYXYMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001034088 |
Source


|
| Record name | 3'-Chloro-3,5-dinitrobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001034088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3,5-dinitrobenzamide | |
CAS RN |
36293-16-0 |
Source


|
| Record name | 3'-Chloro-3,5-dinitrobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001034088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

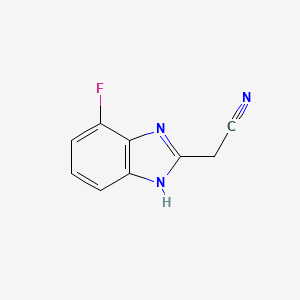
![(E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2886278.png)
![Ethyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2886279.png)
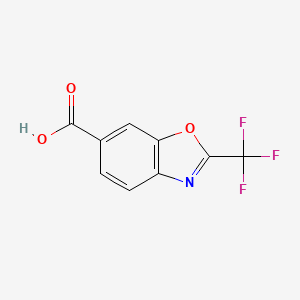
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2886282.png)
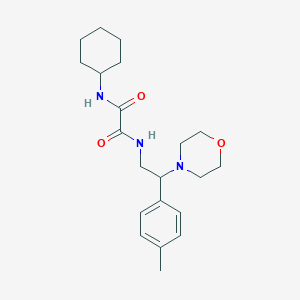

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2886289.png)
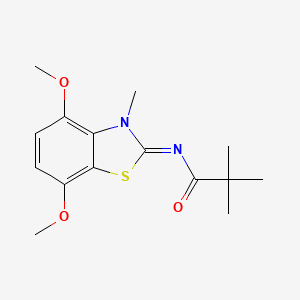


![Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate](/img/structure/B2886295.png)
